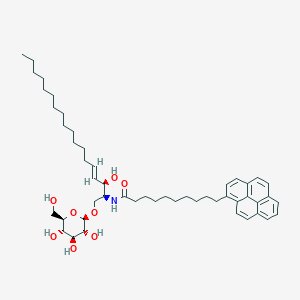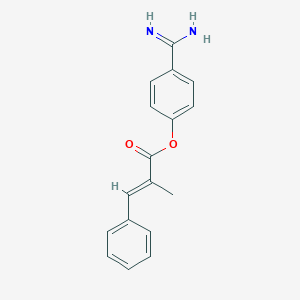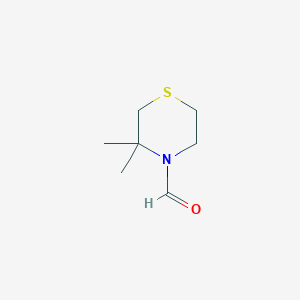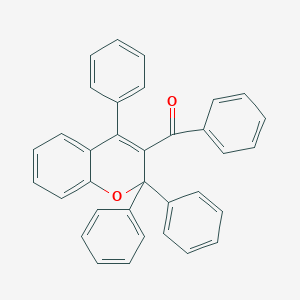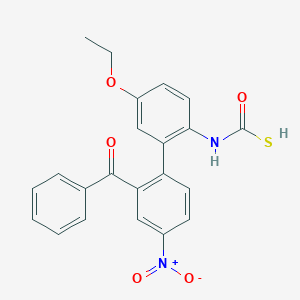
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester, commonly known as "CBME" is an organic compound that has been studied for its potential applications in scientific research. CBME is a molecule that has a unique structure that makes it suitable for use in various research applications.
作用機序
The mechanism of action of CBME is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. CBME has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
CBME has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation. CBME has also been found to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the advantages of CBME is its ability to selectively target certain enzymes and biological systems. This makes it a valuable tool for studying the mechanisms of various diseases and for developing new therapies. However, one of the limitations of CBME is its toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of CBME. One area of research is the development of new therapies for cancer and other diseases. CBME has been shown to exhibit promising anti-cancer activity, and further studies are needed to determine its potential as a therapeutic agent. Another area of research is the development of new fluorescent probes for imaging biological systems. CBME has been shown to exhibit promising fluorescence properties, and further studies are needed to determine its potential as a fluorescent probe. Finally, further studies are needed to determine the safety and toxicity of CBME, which will be important for its use in various applications.
Conclusion:
In conclusion, CBME is an organic compound that has been studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems. While there are limitations to its use, CBME has the potential to be a valuable tool for studying the mechanisms of various diseases and for developing new therapies. Future studies will be needed to determine its full potential and to ensure its safety and efficacy.
合成法
CBME can be synthesized using a multistep process, which involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-benzoyl-4-nitrophenol. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography, which yields CBME in high purity.
科学的研究の応用
CBME has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. CBME has also been studied for its potential use as a fluorescent probe for imaging biological systems.
特性
CAS番号 |
111093-27-7 |
|---|---|
製品名 |
Carbamothioic acid, (4-ethoxyphenyl)-, O-(2-benzoyl-4-nitrophenyl) ester |
分子式 |
C22H18N2O5S |
分子量 |
422.5 g/mol |
IUPAC名 |
[2-(2-benzoyl-4-nitrophenyl)-4-ethoxyphenyl]carbamothioic S-acid |
InChI |
InChI=1S/C22H18N2O5S/c1-2-29-16-9-11-20(23-22(26)30)18(13-16)17-10-8-15(24(27)28)12-19(17)21(25)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H2,23,26,30) |
InChIキー |
OABZBKNMYFHBNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=O)S)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
その他のCAS番号 |
111093-27-7 |
同義語 |
[[2-(2-benzoyl-4-nitro-phenyl)-4-ethoxy-phenyl]amino]methanethioic aci d |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



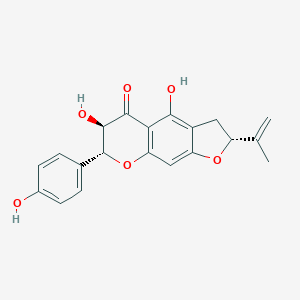
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
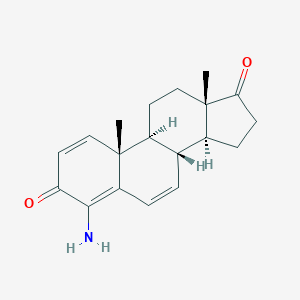
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
